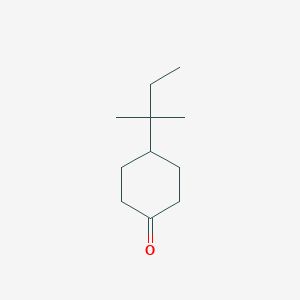

4-tert-Pentylcyclohexanone

Description

Overview of Substituted Cyclohexanones in Organic Chemistry

Substituted cyclohexanones are a class of cyclic ketones that feature one or more substituent groups attached to the cyclohexane (B81311) ring. The nature and position of these substituents profoundly influence the compound's reactivity and stereochemistry. In organic synthesis, these compounds are highly valued as intermediates. For instance, the presence of a substituent can direct the stereochemical outcome of nucleophilic additions to the carbonyl group, a fundamental transformation in organic chemistry. acs.org The conformational flexibility of the cyclohexane ring, which typically exists in a chair conformation, further adds to the stereochemical complexity and potential for asymmetric synthesis. researchgate.net Researchers have developed numerous synthetic methodologies to access a wide array of substituted cyclohexanones, including cascade reactions and organocatalytic approaches, which allow for the construction of highly functionalized and stereochemically defined structures. chemistryresearches.irbeilstein-journals.org

Significance of the Cyclohexanone (B45756) Moiety in Chemical Synthesis

The cyclohexanone moiety is a cornerstone in the edifice of modern synthetic chemistry. Its carbonyl group serves as a reactive handle for a plethora of chemical transformations, including reductions, oxidations, aldol (B89426) condensations, and Wittig reactions. Furthermore, the α-protons to the carbonyl group are acidic, enabling the formation of enolates, which are key nucleophiles in carbon-carbon bond-forming reactions. acs.org This reactivity makes cyclohexanone and its derivatives indispensable starting materials for the synthesis of a diverse range of organic molecules, including natural products, pharmaceuticals, and polymers. ontosight.ainih.gov For example, cyclohexanone itself is a major industrial precursor to the production of nylon. wikipedia.orgnih.gov The ability to introduce substituents at various positions on the cyclohexanone ring further enhances its synthetic utility, allowing for the construction of complex molecular frameworks with a high degree of control. organic-chemistry.org

Positioning 4-tert-Pentylcyclohexanone within the Broader Family of Alkylcyclohexanones

Within the extensive family of alkyl-substituted cyclohexanones, this compound stands out due to the presence of a bulky tert-pentyl group at the 4-position of the cyclohexanone ring. nih.gov This specific substitution pattern has significant implications for the molecule's properties and applications. The tert-pentyl group, with its quaternary carbon atom, introduces considerable steric hindrance, which can influence the conformational equilibrium of the cyclohexane ring and the accessibility of the carbonyl group to reagents. researchgate.net This structural feature distinguishes it from other alkylcyclohexanones, such as the more commonly studied 4-tert-butylcyclohexanone (B146137), and imparts unique characteristics. chemicalbook.comnist.gov this compound is primarily recognized for its use as a fragrance ingredient, where its specific steric and electronic properties contribute to its distinct olfactory profile. chemicalbook.comthermofisher.com

Chemical and Physical Properties of this compound

The distinct molecular structure of this compound gives rise to a specific set of physical and chemical properties that are crucial for its synthesis, handling, and application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H20O nih.govbiosynth.com |

| Molecular Weight | 168.28 g/mol nih.govbiosynth.com |

| CAS Number | 16587-71-6 nih.gov |

| Appearance | Colorless liquid chemicalbook.com |

| Boiling Point | 124°C to 125°C at 16 mmHg thermofisher.com |

| Density | 0.919–0.927 g/cm³ chemicalbook.com |

| Refractive Index | 1.466–1.471 chemicalbook.com |

| Solubility | Insoluble in water; soluble in alcohol and other organic solvents chemicalbook.com |

| logP (Octanol/Water Partition Coefficient) | 3.9 thermofisher.com |

This table is interactive. Users can sort and filter the data.

The chemical reactivity of this compound is primarily dictated by the ketone functional group. It can undergo typical ketone reactions such as reduction to the corresponding alcohol, 4-tert-pentylcyclohexanol, and reaction with Grignard reagents. ontosight.aiontosight.ai The presence of the bulky tert-pentyl group at the 4-position can sterically hinder reactions at the carbonyl group to some extent. researchgate.net

Synthesis and Manufacturing of this compound

The primary industrial synthesis of this compound involves the hydrogenation of p-tert-amylphenol. chemicalbook.com This process is typically carried out using a palladium catalyst, often in the presence of a promoter like borax. chemicalbook.com The reaction involves the reduction of the aromatic ring of the phenol (B47542) to a cyclohexane ring, while the hydroxyl group is simultaneously converted to a ketone.

Another potential synthetic route involves the Friedel-Crafts acylation of a suitable hydrocarbon with a cyclohexanecarbonyl derivative, followed by appropriate functional group manipulations. However, the direct hydrogenation of p-tert-amylphenol remains the most commercially viable method.

Spectroscopic Data of this compound

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the protons of the tert-pentyl group and the cyclohexanone ring. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry of the molecule. nih.gov |

| ¹³C NMR | A characteristic signal for the carbonyl carbon is observed around 212 ppm. Other signals correspond to the carbons of the tert-pentyl group and the cyclohexanone ring. spectrabase.com |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. nih.gov |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1715-1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone group. nih.gov |

This table is interactive. Users can sort and filter the data.

Applications of this compound

The primary application of this compound is in the fragrance industry. chemicalbook.comthermofisher.com It is valued for its powerful, diffusive, and woody-camphoraceous odor with earthy undertones. chemicalbook.com It is used as a component in various perfume compositions, particularly for laundry detergents and other household products. chemicalbook.com Its stability and persistence make it a desirable ingredient in these applications. Additionally, it can be used as a masking agent in cosmetic products. thermofisher.com Beyond the fragrance industry, its potential as a building block in organic synthesis is an area of ongoing interest for researchers. biosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylbutan-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKAMGZSIRJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047127 | |

| Record name | 4-(tert-Pentyl)-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-71-6 | |

| Record name | 4-tert-Amylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16587-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Pentylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Amylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4-(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(tert-Pentyl)-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-pentylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-PENTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5380BWU79X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Synthetic Methodologies of 4 Tert Pentylcyclohexanone

Synthetic Pathways to 4-tert-Pentylcyclohexanone

The transformation of 4-tert-amylphenol (B45051) to this compound is a key process. This can be accomplished via selective hydrogenation, a method that directly converts the phenolic precursor to the desired cyclohexanone (B45756) derivative.

One-Step Synthesis from 4-tert-Amylphenol via Selective Hydrogenation

A direct and efficient route to this compound involves the selective hydrogenation of 4-tert-amylphenol. chemicalbook.com This process is favored for its atom economy and straightforward nature. The success of this reaction hinges on the careful selection of a catalytic system and the optimization of reaction conditions to favor the formation of the ketone over the corresponding alcohol.

The choice of catalyst is paramount in the selective hydrogenation of phenols. Palladium-based catalysts, particularly palladium supported on alumina (B75360) (Pd/Al₂O₃), are frequently employed for this transformation. acs.orgnih.gov Palladium catalysts are known to favor the formation of cyclohexanones from phenols, whereas other metals like platinum tend to produce cyclohexanols. The use of a 5 wt % Pd/Al₂O₃ system has been identified as effective for such hydrogenations. acs.orgnih.gov Recent research has also explored the use of palladium nanocatalysts stabilized on oxygen vacancy-enriched alumina, which have shown high efficacy in the selective hydrogenation of phenols to cyclohexanones under mild conditions. acs.orgnih.gov The support material, such as alumina, not only provides better dispersion and stability for the metal but can also influence the catalyst's electronic properties and, consequently, its activity and selectivity.

Table 1: Comparison of Catalytic Systems for Phenol (B47542) Hydrogenation

| Catalyst System | Predominant Product | Reference |

|---|---|---|

| Palladium on Alumina (Pd/Al₂O₃) | Cyclohexanone | |

| Platinum on Alumina (Pt/Al₂O₃) | Cyclohexanol (B46403) | |

| Rhodium-based catalysts | cis-Cyclohexanol | acs.orgnih.gov |

To maximize the yield and selectivity of this compound, optimization of reaction parameters is crucial. Key variables include temperature, hydrogen pressure, solvent, and catalyst loading. For palladium-catalyzed hydrogenations of substituted phenols, conditions such as a low hydrogen pressure (e.g., 5 bar) and a moderate temperature (e.g., 80 °C) have been found to provide good yield and selectivity. acs.orgnih.gov The choice of solvent can also influence the reaction outcome, with non-polar solvents like n-heptane being utilized. acs.orgnih.gov The goal is to find a set of conditions that promotes the hydrogenation of the aromatic ring while minimizing the subsequent reduction of the newly formed ketone group to an alcohol. The optimization process often involves systematically varying these parameters to identify the optimal balance for the desired transformation. researchgate.netappliedcatalysts.com

Precursor Synthesis: Selective Alkylation of Phenol with Amyl Chloride

The precursor for the aforementioned hydrogenation, 4-tert-amylphenol, is typically synthesized through the Friedel-Crafts alkylation of phenol. google.com This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, such as an amyl chloride or isoamylene (a C₅ olefin), in the presence of a catalyst. google.com

Lewis acids are commonly used as catalysts in Friedel-Crafts alkylation reactions. rsc.org They function by activating the alkylating agent, for example, by assisting an alkyl halide in forming a carbocation. libretexts.org While traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are effective, they can suffer from issues related to selectivity and waste generation. libretexts.orgwhiterose.ac.uk Modern approaches have explored the use of solid acid catalysts, such as silica-alumina or acidic ion-exchange resins, which can offer improved handling and environmental profiles. google.comwhiterose.ac.uk These catalysts possess Lewis acidic sites that facilitate the alkylation. whiterose.ac.uk Other catalytic systems, including organoboron compounds and hexafluoroisopropanol (HFIP), have also been investigated for their role as weak Lewis acids in promoting selective alkylation. rsc.orgbohrium.comrsc.org

In the alkylation of phenol, the position of the incoming alkyl group on the aromatic ring is directed by the hydroxyl group. The hydroxyl group is an activating, ortho-, para-director. However, achieving high selectivity for the para-product, 4-tert-amylphenol, is often desired. google.com The regioselectivity can be influenced by steric hindrance; the bulky tert-amyl group may preferentially add to the less sterically hindered para-position. rsc.org Reaction conditions and the choice of catalyst also play a significant role. For instance, certain catalysts or solvent systems, like HFIP, can promote para-selectivity by creating a sterically demanding environment around the ortho-positions of the phenol through hydrogen bonding. rsc.orgrsc.org While Friedel-Crafts alkylations can sometimes yield a mixture of ortho and para isomers, as well as poly-alkylated products, reaction conditions can be tuned to favor the formation of the desired para-substituted phenol. google.comwhiterose.ac.uk

Alternative Synthetic Routes and Comparative Analysis

While direct synthesis pathways to this compound exist, such as the hydrogenation of p-tert-amylphenol, a significant portion of its synthetic strategy is informed by analogous reactions developed for similar molecules. chemicalbook.com One such method involves the Grignard reaction, where cyclohexanone is treated with pentylmagnesium bromide, followed by an oxidation step to yield the final product. ontosight.ai

Potential Analogies with 4-tert-Butylcyclohexanone (B146137) Synthesis

The synthesis of 4-tert-butylcyclohexanone is extensively documented and provides a robust framework for developing methods to produce this compound. The primary route involves a two-step process: the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), followed by the oxidation of the resulting alcohol to the target ketone. quora.com

The hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol is a crucial precursor step and has been achieved using various catalytic systems. This reaction is analogous to the hydrogenation of 4-tert-pentylphenol, a key intermediate for this compound. chemicalbook.comservice.gov.uk The choice of catalyst and reaction conditions significantly influences the stereoselectivity of the resulting alcohol, which can have implications for the properties of the final ketone product.

Several catalytic systems have been successfully employed for the hydrogenation of 4-tert-butylphenol. These include:

Palladium on Carbon (Pd/C) with a heteropoly acid co-catalyst. quora.com

Rhodium on supports like alumina, often in the presence of promoters such as tetrafluoroboric acid (HBF₄), to achieve high yields of the cis-isomer of 4-tert-butylcyclohexanol. google.com

Platinum on Silica (B1680970) (Pt/SiO₂) has been studied for gas-phase hydrogenation, yielding both 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone. nacatsoc.org

Ruthenium catalysts are noted for producing a higher proportion of the trans-4-tert-butylcyclohexanol isomer. google.com

Nickel catalysts , such as Raney Nickel, are also used for this transformation. chemicalbook.com

The reaction conditions, particularly the acidity or basicity of the medium, play a vital role in determining the ratio of cis to trans isomers in the alcohol product. Acidic conditions tend to favor the formation of the cis isomer, while basic conditions favor the trans isomer. nacatsoc.org

Table 1: Catalytic Systems for Hydrogenation of 4-tert-Butylphenol

| Catalyst System | Support | Key Features | Predominant Isomer | Reference(s) |

|---|---|---|---|---|

| Rhodium | Alumina, Silica, etc. | Used with HBF₄ promoter | High cis content (e.g., 81.9%) | google.com |

| Platinum | Silica (SiO₂) | Studied in gas-phase | - | nacatsoc.org |

| Ruthenium | Various | High trans content | Trans | google.com |

| Palladium | Carbon (C) | Used with heteropoly acid | - | quora.com |

| Nickel | - | Raney Nickel W7 | High trans content (>70%) | chemicalbook.com |

The oxidation of the intermediate alcohol, 4-tert-butylcyclohexanol, to the ketone is a well-established and efficient reaction. These methods are directly applicable to the oxidation of 4-tert-pentylcyclohexanol. A notable advantage of many of these procedures is their operation under mild conditions, providing high yields.

Common oxidizing agents and systems include:

Sodium Hypochlorite (NaOCl) : Widely used in the form of household or swimming pool bleach, this reagent facilitates a rapid and homogeneous reaction at room temperature, yielding a pure product with high efficiency. exlibrisgroup.comwpmucdn.comed.govacs.org

N-Chlorosuccinimide (NCS) : In combination with dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534) in a toluene (B28343) solvent, this system provides a high yield (93%) of 4-tert-butylcyclohexanone. chemicalbook.com

Trichloroisocyanuric Acid (TCICA) : Used with pyridine (B92270) in ethyl acetate (B1210297), this method can achieve a quantitative yield (100%). chemicalbook.com

Chromium-based reagents : Traditional methods include the use of potassium chromate (B82759) under acidic conditions. quora.com

The progress of the oxidation can be monitored using techniques like Thin Layer Chromatography (TLC), and the purity of the final product is confirmed by methods such as IR and NMR spectroscopy. wpmucdn.comacs.org The appearance of a strong carbonyl (C=O) stretch in the IR spectrum and the disappearance of the hydroxyl (O-H) band are key indicators of a successful reaction. acs.org

Table 2: Oxidation Methods for 4-tert-Butylcyclohexanol

| Reagent/System | Solvent | Key Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Sodium Hypochlorite (Bleach) | - | Homogeneous, room temperature | High | exlibrisgroup.com, wpmucdn.com, ed.gov, acs.org |

| N-Chlorosuccinimide/DMSO | Toluene | -25°C | 93% | chemicalbook.com |

| Trichloroisocyanuric Acid/Pyridine | Ethyl Acetate | 20°C, 20 minutes | 100% | chemicalbook.com |

| Potassium Chromate | Acidic | - | - | quora.com |

Further functionalization of the cyclohexanone ring can be achieved through halogenation reactions. Studies on 4-tert-butylcyclohexanone provide insight into these transformations.

Chlorination : The reaction of 4-tert-butylcyclohexanone with chlorine gas (Cl₂) in dry tetrahydrofuran (B95107) can yield 4-tert-butyl-2-chlorocyclohexanone isomers. sbq.org.br

Fluorination : The synthesis of 4-tert-butyl-2-fluorocyclohexanone (B1251707) can be accomplished using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor). sbq.org.br For geminal difluorination, aminosulfur trifluorides such as diethylaminosulfur trifluoride (DAST) can be used to convert the carbonyl group into a difluoromethylene group, producing 1,1-difluoro-4-t-butylcyclohexane, although other fluorinated by-products may also form. google.com

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The synthesis of cyclohexanone derivatives is heavily reliant on effective catalytic systems that can control reaction rates, selectivity, and efficiency. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers significant advantages in this regard.

Homogeneous Catalysis in Cyclohexanone Derivative Formation

Homogeneous catalysts are integral to many of the key transformations in cyclohexanone synthesis, including hydrogenation and oxidation reactions. These catalysts, often transition-metal complexes, can be finely tuned to achieve desired outcomes under mild conditions.

Recent advancements have explored various homogeneous catalytic strategies:

Electrochemical Homogeneous Catalysis : This approach merges the principles of electrochemistry with homogeneous catalysis, providing a new driving force for catalytic cycles and generating reactive intermediates at electrodes. chinesechemsoc.org This can enable unprecedented catalytic pathways by accessing different valence states of transition-metal catalysts. chinesechemsoc.org

Ruthenium and Osmium Complexes : Cationic complexes such as [MH(CO)(NCMe)₂(PPh₃)₂]BF₄ (where M = Ru, Os) have proven to be highly efficient precursors for the homogeneous hydrogenation of cyclohexanone to cyclohexanol. researchgate.net Mechanistic studies indicate that the reaction proceeds via the oxidative addition of hydrogen as the rate-determining step. researchgate.net

Palladium-based Systems : A Pd(DMSO)₂(TFA)₂ catalyst has been shown to be highly chemoselective for the aerobic dehydrogenation of cyclohexanones to their corresponding cyclohexenones. acs.org The dimethylsulfoxide (DMSO) ligand plays a crucial role by inhibiting the subsequent dehydrogenation to phenol, thereby allowing for the selective formation of the enone. acs.org

Manganese, Cobalt, and Nickel Complexes : Complexes of these metals with ligands like 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) have been evaluated as homogeneous catalysts for the oxidation of cyclohexane (B81311) to produce cyclohexanone and cyclohexanol (KA oil), a reaction of immense industrial importance. rsc.org

These examples underscore the power of homogeneous catalysis to facilitate the synthesis and functionalization of cyclohexanone derivatives with high levels of control and efficiency.

Heterogeneous Catalysis for Efficient Conversion

The industrial synthesis of this compound is predominantly achieved through the selective hydrogenation of 4-tert-pentylphenol. This transformation relies heavily on heterogeneous catalysis, where a solid catalyst facilitates the reaction in a different phase (typically liquid or gas) from the reactants. sigmaaldrich.com This approach is favored in industrial settings due to the ease of separating the catalyst from the reaction products, which simplifies downstream processing and allows for catalyst recycling. google.com

The core reaction involves the addition of hydrogen to the aromatic ring of 4-tert-pentylphenol. The primary challenge lies in achieving high selectivity for this compound, as the ketone product can be further hydrogenated to the corresponding alcohol, 4-tert-pentylcyclohexanol. azonano.comchemrxiv.org Therefore, the process requires catalysts that can efficiently hydrogenate the aromatic ring while minimizing the subsequent reduction of the ketone functional group. Common catalysts employed for this type of transformation include metals such as palladium, platinum, rhodium, and nickel, often dispersed on high-surface-area supports like activated carbon, alumina (Al₂O₃), or silica (SiO₂). sigmaaldrich.comgoogle.comnih.gov The one-step hydrogenation of phenols is regarded as a more cost-effective and energy-efficient route to cyclohexanones compared to alternatives like cyclohexane oxidation. azonano.comacs.org

Catalyst Design and Engineering for Enhanced Activity and Selectivity

Active Metal Component: Palladium (Pd) is frequently cited as one of the most effective metals for the selective hydrogenation of phenols to cyclohexanones due to its intrinsic ability to activate hydrogen and its high selectivity towards the desired ketone product. acs.org Other noble metals like rhodium (Rh) have also been utilized, sometimes in combination with co-catalysts to enhance stereoselectivity. google.com

Support Material: The catalyst support plays a crucial role beyond simply providing a surface for metal dispersion. The physical properties of the support, such as surface area and porosity, influence the accessibility of active sites to reactants. Materials like hierarchically porous carbon nanofibers and various forms of alumina are often used to ensure high dispersion of metal nanoparticles, which is critical for catalytic efficiency. azonano.comacs.org The chemical properties of the support, such as its acidity, can also impact catalyst performance and deactivation rates. dss.go.th

Catalyst Engineering: Recent research in the broader field of phenol hydrogenation has focused on engineering catalysts for enhanced performance. This includes creating N-doped carbon supports that provide more effective anchoring sites for palladium nanoparticles, leading to higher specific activity. acs.org The synergistic effects between the metal and the support can create Lewis acid sites that inhibit the over-hydrogenation of cyclohexanone to cyclohexanol, thereby boosting selectivity. researchgate.net Engineering catalysts that operate at lower temperatures and pressures is a key goal, as it reduces energy consumption. For instance, studies on phenol hydrogenation have shown that introducing air into the reaction system can dramatically lower the apparent activation energy, enabling high conversion and selectivity at temperatures as low as 30°C. sciengine.com

Below is a table summarizing the performance of various palladium-based catalysts in the analogous selective hydrogenation of phenol to cyclohexanone, illustrating the impact of catalyst design.

| Catalyst | Support | Temp. (°C) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Pd | Hierarchically Porous Carbon Nanofibers | - | 97.6 | 93.1 | azonano.com |

| Pd(111) | Al₂O₃ | 30 | >99 | >99 | sciengine.com |

| Pd | N-doped Carbon (from ZIF-67) | 100 | 100 | 99.1 | researchgate.net |

| Pd | PDA-modified SiNFs with N-doped Carbon | 100 | - | - | acs.org |

Mechanistic Investigations of Catalytic Transformations

Understanding the reaction mechanism is crucial for optimizing catalyst design and process conditions to favor the formation of this compound. The hydrogenation of 4-tert-pentylphenol on a heterogeneous catalyst surface is generally understood to proceed through a multi-step pathway. nih.govdss.go.th

The process involves the following key steps:

Adsorption: Both 4-tert-pentylphenol and hydrogen adsorb onto the active sites of the catalyst surface. dss.go.th

Hydrogenation of the Aromatic Ring: The adsorbed phenol undergoes stepwise hydrogenation of the aromatic ring. This leads to the formation of an intermediate enol species, 4-tert-pentylcyclohexenol. nih.gov

Keto-Enol Tautomerization: The unstable enol intermediate rapidly tautomerizes to form the more stable keto form, which is the desired product, this compound. nih.gov First-principles studies on phenol hydrogenation suggest that the presence of a solvent like water can influence the relative energetics, favoring the formation of the ketone. researchgate.net

Desorption/Over-hydrogenation: The this compound product can either desorb from the catalyst surface or remain adsorbed and undergo further hydrogenation. If it remains on the surface, it can be reduced to the primary byproduct, 4-tert-pentylcyclohexanol. azonano.comchemrxiv.org

Strategies for Mitigating Catalyst Deactivation in this compound Production

Catalyst deactivation is a critical issue in industrial heterogeneous catalysis, leading to decreased process efficiency and increased operational costs. google.comdss.go.th In the context of 4-tert-pentylphenol hydrogenation, catalysts can lose activity over time through several mechanisms.

A primary cause of deactivation, particularly for supported metal catalysts, is coke formation . dss.go.th This process involves the deposition of carbonaceous residues on the catalyst surface, which can physically block active metal sites or obstruct the pores of the support material, preventing reactants from reaching the active sites. dss.go.th The nature of the support can influence the rate of coking; for instance, studies on palladium catalysts have shown that γ-Al₂O₃ supports can be more prone to coking than α-Al₂O₃, potentially due to higher surface acidity. dss.go.th

Another deactivation pathway involves the strong adsorption or poisoning of the catalyst by reactants, intermediates, or byproducts. researchgate.net Strongly bound species can occupy active sites and inhibit further catalytic cycles. The accumulation of such species can lead to a gradual loss of activity.

Strategies to mitigate catalyst deactivation include:

Optimization of Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations can minimize side reactions that lead to coke formation.

Catalyst Design: Developing catalysts that are more resistant to deactivation is a key strategy. This can involve selecting more robust support materials or modifying the electronic properties of the metal to reduce the formation of coke precursors. dss.go.th For example, using supports with lower acidity can decrease coking. dss.go.th

Catalyst Regeneration: Deactivated catalysts can often be regenerated to restore their activity. A common method for catalysts deactivated by coking is controlled oxidation (burning off the carbon deposits) at elevated temperatures. dss.go.th

Process Design: Implementing reactor designs, such as fixed-bed flow reactors, can sometimes lead to more stable catalyst operation compared to batch processes under certain conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated through the lens of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orginstituteofsustainabilitystudies.com The hydrogenation of 4-tert-pentylphenol aligns with several of these principles, particularly when compared to older manufacturing routes.

Key principles applicable to this process include:

Principle 2: Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct hydrogenation of 4-tert-pentylphenol to this compound is an addition reaction, which is inherently atom-economical, as all atoms of the reactants (phenol and hydrogen) are incorporated into the desired product, with the only theoretical byproduct being water in some mechanistic considerations or no byproducts in the main pathway.

Principle 9: Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org The use of heterogeneous catalysts is a cornerstone of this process. Catalysts are used in small amounts and can be recycled, which avoids the large quantities of waste generated by stoichiometric reagents. acs.orginstituteofsustainabilitystudies.com

Minimization of Waste and Hazardous Byproducts

A central goal of green chemistry is waste prevention. instituteofsustainabilitystudies.com In the synthesis of this compound, waste minimization is directly linked to the selectivity of the catalytic process. The primary potential byproduct is 4-tert-pentylcyclohexanol, formed by the over-hydrogenation of the ketone product. chemrxiv.org

Strategies to minimize this waste stream include:

High-Selectivity Catalysts: The development and use of catalysts with high selectivity for the ketone is the most effective strategy. As discussed, palladium-based systems and engineered catalysts that inhibit ketone hydrogenation are crucial. acs.orgresearchgate.net

Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, and reaction time can halt the reaction after the formation of the ketone, preventing its further conversion to the alcohol. chemrxiv.org

Use of Greener Solvents: While some processes use organic solvents, research into performing phenol hydrogenations in aqueous systems represents a significant step forward in reducing hazardous waste. sciengine.com Water is a non-toxic, non-flammable, and inexpensive solvent.

Catalyst Recyclability: The use of solid heterogeneous catalysts allows for their simple filtration and reuse, preventing the generation of waste associated with dissolved homogeneous catalysts that require complex separation procedures. google.com

Energy Efficiency in Production Processes

Designing for energy efficiency is a core principle of green chemistry, aimed at recognizing and minimizing the environmental and economic impacts of energy consumption. acs.org The chemical industry is a major consumer of energy, and optimizing processes to run at lower temperatures and pressures is a key objective.

The selective hydrogenation of 4-tert-pentylphenol offers several advantages in terms of energy efficiency:

Inherently Milder Conditions: Compared to routes like the oxidation of cyclohexane, phenol hydrogenation can be operated at relatively lower temperatures and pressures, significantly reducing energy input. azonano.comacs.org

Process Intensification: Combining reaction and separation steps or using more efficient reactor designs can also lead to substantial energy savings. researchgate.net

By focusing on advanced catalyst design and process optimization, the production of this compound can be made more sustainable and economically competitive.

Use of Sustainable Reagents and Solvents

The growing emphasis on green and sustainable chemistry has driven significant research into developing environmentally benign synthetic methodologies for valuable chemical compounds. rsc.org The synthesis of this compound is no exception, with a focus on replacing hazardous reagents and volatile organic solvents with safer, more sustainable alternatives. nih.govresearchgate.net This section explores the use of such green reagents and solvents in the synthesis of this compound, primarily through the oxidation of the corresponding secondary alcohol, 4-tert-pentylcyclohexanol.

The core principles of green chemistry advocate for processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key to this is the use of catalytic methods over stoichiometric ones and the replacement of traditional, often toxic, oxidants and solvents with greener options. rsc.org The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and modern approaches seek to accomplish this with high efficiency and minimal environmental impact. tandfonline.comnih.gov

A leading sustainable reagent for oxidation reactions is hydrogen peroxide (H₂O₂). mdpi.comarkat-usa.org Its primary advantage lies in its clean reaction profile, where the only byproduct is water, making it an ideal choice from an environmental standpoint. academie-sciences.fracademie-sciences.fr The use of dilute hydrogen peroxide is considered an economically and environmentally valuable alternative to traditional, hazardous stoichiometric oxidizing agents like chromates or permanganates. arkat-usa.org

To facilitate the oxidation of secondary alcohols like 4-tert-pentylcyclohexanol with hydrogen peroxide, various catalytic systems have been developed. These catalysts are crucial for activating the H₂O₂ and achieving high selectivity for the desired ketone product. mdpi.comrsc.org Research has shown the effectiveness of heterogeneous catalysts, such as nanocrystalline titanium (IV) oxide (TiO₂), which can be easily recovered and reused, adding to the economic and environmental viability of the process. tandfonline.com Other advanced catalytic systems include polyoxometalates like phosphotungstate complexes, which have demonstrated excellent catalytic ability in the oxidation of alcohols with hydrogen peroxide under solvent-free or aqueous conditions. arkat-usa.org

The choice of solvent is another critical aspect of sustainable synthesis. nih.govacs.org Traditional volatile organic compounds (VOCs) pose risks due to flammability, toxicity, and contributions to air pollution. acs.org Green chemistry promotes the use of alternative media. rsc.org Water is a highly desirable green solvent due to its safety, availability, and unique reactivity effects. rsc.org Polyethylene glycol (PEG) has also emerged as a non-toxic, recyclable green solvent for the oxidation of secondary alcohols. researchgate.nettandfonline.com In some systems, ionic liquids have been employed as a medium for catalytic oxidations, offering benefits such as catalyst stability and recyclability. academie-sciences.fr The ultimate goal in green synthesis is often to eliminate the solvent altogether, and several catalytic oxidations can be performed under solvent-free conditions. arkat-usa.orgresearchgate.net

The table below summarizes various sustainable catalytic systems applicable to the oxidation of secondary alcohols to ketones, a reaction pathway directly relevant to the synthesis of this compound.

Table 1: Sustainable Catalytic Systems for the Oxidation of Secondary Alcohols

| Catalyst System | Oxidant | Solvent/Conditions | Key Findings | Citations |

|---|---|---|---|---|

| Nanocrystalline TiO₂ | Hydrogen Peroxide | Polyethylene Glycol (PEG-400) | Provides an economical and facile method with simple work-up and catalyst recyclability. | tandfonline.com |

| Phosphotungstate Complex (TBAP) | Hydrogen Peroxide | Water or Solvent-Free | Clean, efficient process with high yields; catalyst can be recovered and reused. | arkat-usa.org |

| Manganese (I) Pincer Complex | - (Dehydrogenation) | Toluene | Efficient and selective α-alkylation of secondary alcohols via a "borrowing hydrogen" pathway, producing water and hydrogen gas as byproducts. | researchgate.net |

| Tetracopper(II) Complex | Hydrogen Peroxide | Ionic Liquid ([bmim][PF₆]) | Significant improvements in product yield, selectivity towards the ketone, and easy catalyst recycling compared to conventional solvents. | academie-sciences.fracademie-sciences.fr |

By integrating green reagents like hydrogen peroxide with innovative, recyclable catalysts and replacing volatile organic solvents with water, PEG, or ionic liquids, the synthesis of this compound can align with the principles of sustainable and environmentally responsible chemical manufacturing. nih.gov

Reactivity and Chemical Transformations of 4 Tert Pentylcyclohexanone

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones like 4-tert-Pentylcyclohexanone. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a change in hybridization and the formation of a tetrahedral intermediate.

Formation of Tetrahedral Intermediates in Carbonyl Additions

The addition of a nucleophile to the carbonyl carbon of this compound results in the transformation of the carbon's hybridization from sp² to sp³. libretexts.org This geometric and electronic shift produces a tetrahedral alkoxide ion intermediate. libretexts.orgpressbooks.pub This intermediate is a crucial, albeit often transient, species in many carbonyl addition reactions. nih.govwikipedia.org The stability and subsequent reaction pathway of this intermediate are influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with Grignard or organolithium reagents, the tetrahedral intermediate is formed under kinetic control. libretexts.org Similarly, the reduction of ketones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds through the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Stereoselectivity in Nucleophilic Additions to the Carbonyl Group

The stereochemical outcome of nucleophilic additions to cyclic ketones such as this compound is a subject of significant interest. The approach of the nucleophile to the two faces of the planar carbonyl group can lead to two different diastereomeric products. The presence of the bulky tert-pentyl group in the 4-position of the cyclohexane (B81311) ring introduces steric hindrance that influences the trajectory of the incoming nucleophile. libguides.com

Generally, nucleophilic attack can occur from either the axial or equatorial face of the carbonyl group. The preference for one approach over the other is dictated by a combination of steric and stereoelectronic factors. researchgate.net For example, in the reduction of the structurally similar 4-tert-butylcyclohexanone (B146137) with lithium aluminum hydride, there is a preference for the hydride to attack from the more sterically hindered axial face, leading to the trans-alcohol as the major product. libguides.com This preference can be reversed by using a bulkier reducing agent, which favors attack from the less hindered equatorial face. libguides.comtamu.edu The stereoselectivity of these reactions is a clear demonstration of how the steric environment around the carbonyl group directs the formation of a specific stereoisomer. saskoer.ca

Reduction Reactions

The reduction of this compound to the corresponding 4-tert-pentylcyclohexanol is a key transformation that has been studied using both chemical and biological methods. These reductions are often stereoselective, yielding a predominance of one stereoisomer over the other.

Biological Stereoselective Reduction to 4-tert-Pentylcyclohexanol

The biotransformation of this compound using microorganisms, particularly fungi, has been shown to be a highly stereoselective method for producing 4-tert-pentylcyclohexanol. tandfonline.comtandfonline.com This biological approach offers an environmentally friendly alternative to chemical reductions.

A study investigating the biotransformation of this compound utilized ten different species of anthracnose fungi. tandfonline.com Among the fungi tested were Colletotrichum lagenarium and Glomerella cingulata. tandfonline.comresearchgate.net These fungi were found to effectively reduce the ketone to the corresponding alcohol. The biotransformation was carried out by incubating the fungus with the substrate over a period of several days. The progress of the reduction was monitored over time, with detectable amounts of the alcohol product appearing as early as one day into the cultivation. tandfonline.com

The key finding from the study of anthracnose fungi was the high stereoselectivity of the reduction. tandfonline.com All ten fungi investigated transformed this compound predominantly into trans-4-tert-pentylcyclohexanol. tandfonline.comresearchgate.net This indicates that the enzymes within these fungi preferentially catalyze the addition of a hydride equivalent to one specific face of the carbonyl group.

One particular strain, Colletotrichum lindemuthianum (C-3), exhibited notable stereoselectivity, producing a ratio of cis- to trans-alcohol products of 1:5.5 after a 7-day incubation period. tandfonline.com This demonstrates the potential of these biocatalysts to produce specific stereoisomers with a high degree of control. The formation of the trans-isomer as the major product is a consistent outcome across the different species of anthracnose fungi studied. tandfonline.com

Table 1: Biotransformation of this compound by Anthracnose Fungi tandfonline.com

| Fungal Strain | Incubation Time (days) | Product Ratio (cis:trans) |

| Colletotrichum lagenarium | 7 | Predominantly trans |

| Glomerella cingulata | 7 | Predominantly trans |

| Colletotrichum lindemuthianum (C-3) | 7 | 1 : 5.5 |

Factors Influencing Diastereoselectivity in Bioreductions

The bioreduction of prochiral ketones, such as this compound, into their corresponding secondary alcohols is a field of significant interest due to the high stereoselectivity achievable with enzymatic catalysts. The formation of either the cis or trans diastereomer of 4-tert-pentylcyclohexanol is governed by several critical factors, including the choice of enzyme and the specific reaction conditions employed.

Alcohol dehydrogenases (ADHs) are the primary enzymes utilized for this transformation. organic-chemistry.org These enzymes, often used as whole-cell biocatalysts (e.g., from yeast strains like Pichia carsonii or Lodderomyces elongisporus) or as isolated enzymes (e.g., from Rhodococcus ruber), exhibit distinct substrate specificities and stereopreferences. nih.govresearchgate.netbham.ac.uk The stereochemical outcome is dictated by the geometry of the enzyme's active site, which controls how the ketone binds relative to the nicotinamide (B372718) cofactor (NADH or NADPH) for hydride transfer. organic-chemistry.org For bulky 4-alkyl substituted cyclohexanones, many ADHs preferentially yield the cis-alcohol. This is exemplified by the reduction of the closely related 4-(tert-butyl)cyclohexanone, where several commercial ADHs have been shown to produce cis-4-(tert-butyl)cyclohexanol with high diastereomeric excess.

The reaction environment plays a crucial role in modulating the activity and selectivity of these enzymatic reductions. Key parameters include:

Co-solvents: The addition of water-miscible or immiscible organic solvents can influence enzyme performance. While some organic solvents can be detrimental to enzyme stability, others, such as dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), or methyl tert-butyl ether (MTBE), are often used in small percentages (e.g., 2.5-5% v/v) to improve the solubility of hydrophobic substrates like this compound. researchgate.netresearchgate.net In some cases, "micro-aqueous" media with high concentrations of organic co-solvents can enhance reaction rates by removing inhibitory byproducts from the enzyme's active site. acs.org

pH: The pH of the reaction buffer affects both the enzyme's catalytic activity and the stability of the nicotinamide cofactor. Most ADH-catalyzed reductions are performed at or near neutral pH (typically pH 7.0-8.0) to balance these factors. organic-chemistry.orgnih.gov

Temperature: Reaction temperature influences the rate of the enzymatic reaction. Bioreductions are generally carried out at moderate temperatures, often around 30°C, to ensure enzyme stability while maintaining a reasonable reaction rate. nih.govtamu.edu In some instances, temperature can also affect the stereoselectivity of the reduction. thieme-connect.de

The interplay of these factors determines the efficiency and diastereoselectivity of the bioreduction of this compound, making chemoenzymatic approaches a powerful tool for accessing specific stereoisomers of the corresponding alcohol.

Chemical Reduction Methodologies

Chemical reduction provides a complementary approach to bioreduction for the synthesis of 4-tert-pentylcyclohexanols. The diastereoselectivity of these reactions is primarily controlled by the steric bulk of the hydride reagent, a principle well-established through studies on conformationally-biased cyclohexanones like its close analog, 4-tert-butylcyclohexanone. tamu.edu

Hydride Reductions (e.g., Lithium Aluminum Hydride, N-Selectride)

The reduction of this compound with metal hydrides can yield either the trans or cis alcohol as the major product, depending on the steric demands of the reducing agent. The bulky tert-pentyl group locks the cyclohexane ring in a chair conformation where this substituent occupies an equatorial position to minimize steric strain. This conformational rigidity dictates the trajectory of the incoming hydride.

Unhindered Hydrides (e.g., Lithium Aluminum Hydride - LiAlH₄): Small, unhindered reducing agents like LiAlH₄ (and sodium borohydride, NaBH₄) preferentially attack the carbonyl group from the sterically less encumbered axial face. researchgate.netbham.ac.uk This "axial attack" leads to the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the trans-isomer of 4-tert-pentylcyclohexanol.

Bulky Hydrides (e.g., N-Selectride): In contrast, sterically hindered reagents such as N-Selectride (sodium tri-sec-butylborohydride) or its lithium analog, L-Selectride, are too large to approach from the axial face due to prohibitive steric clashes with the axial hydrogens at the C-3 and C-5 positions. tamu.edusbq.org.brchem-station.com Consequently, these reagents deliver the hydride from the more exposed equatorial face. This "equatorial attack" results in the formation of the thermodynamically less stable axial alcohol, the cis-isomer of 4-tert-pentylcyclohexanol.

The predictable stereochemical outcomes of these reductions are summarized in the table below, based on well-documented results for the analogous 4-tert-butylcyclohexanone.

| Reagent | Type | Predominant Attack | Major Product Isomer (for 4-tert-alkylcyclohexanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Unhindered | Axial | trans (Equatorial-OH) |

| N-Selectride/L-Selectride | Bulky | Equatorial | cis (Axial-OH) |

Catalytic Hydrogenation for Alcohol Formation

Catalytic hydrogenation represents another important method for reducing this compound to 4-tert-pentylcyclohexanol. In this process, the ketone is reacted with hydrogen gas (H₂) in the presence of a metal catalyst. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and the reaction conditions.

The generally accepted principle, known as the Auwers-Skita rule, suggests that hydrogenation under acidic conditions or with platinum catalysts tends to produce the cis (axial) alcohol, while hydrogenation under neutral or basic conditions or with nickel or palladium catalysts often favors the formation of the more stable trans (equatorial) alcohol. However, many exceptions exist, and the product ratio is influenced by factors including the specific catalyst (e.g., Platinum, Palladium, Rhodium, Raney Nickel), the support material (e.g., carbon, alumina), the solvent, and the reaction temperature and pressure. cnu.edu.twnih.govacs.org

For instance, in the hydrogenation of the similar compound 4-tert-butylphenol (B1678320) to the corresponding cyclohexanol (B46403), rhodium-based catalysts have been shown to produce mixtures rich in the cis isomer. google.com Conversely, palladium on alumina (B75360) has been reported to be a trans-selective catalyst for the hydrogenation of phenol (B47542) derivatives. nih.gov The choice of catalyst is therefore a critical parameter for directing the stereochemical course of the hydrogenation of this compound.

Condensation Reactions

This compound can serve as a key building block in condensation reactions to construct more complex molecular architectures. Its enolizable α-protons allow it to participate as the ketone component in reactions like the Mannich condensation.

Mannich Condensation for Bicyclo[3.3.1]nonanone Derivatives

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), a non-enolizable aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine, frequently generated in situ from ammonium (B1175870) acetate). organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases.

A specific application of the Mannich reaction using this compound is the one-pot synthesis of the bicyclic compound 2,4-bis(2-chlorophenyl)-7-tert-pentyl-3-azabicyclo[3.3.1]nonan-9-one. nih.goviucr.org This synthesis involves the reaction of this compound with two equivalents of 2-chlorobenzaldehyde (B119727) and an ammonia source, typically ammonium acetate (B1210297).

The reaction proceeds in absolute ethanol, where a mixture of this compound (0.05 mol), 2-chlorobenzaldehyde (0.1 mol), and ammonium acetate (0.075 mol) is gently warmed to approximately 30-35°C with stirring. nih.goviucr.org The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. This condensation constructs the characteristic 3-azabicyclo[3.3.1]nonane skeleton, a core structure found in various biologically active alkaloids. researchgate.net Crystallographic analysis of the product confirms that it exists in a twin-chair conformation, with the bulky tert-pentyl group occupying an equatorial position on the cyclohexane ring. nih.goviucr.org

Aldol (B89426) Condensation and Derivatives (e.g., Curcumin (B1669340) Analogs)

This compound can undergo aldol condensation reactions with aromatic aldehydes to yield various derivatives, including symmetrical monocarbonyl analogs of curcumin (MACs). mdpi.comsciforum.net This reaction is a Claisen-Schmidt condensation, which typically occurs under basic or acidic conditions. rasayanjournal.co.in

The synthesis of symmetrical MACs involves the reaction of a ketone with two equivalents of an appropriate aromatic aldehyde. nih.gov In the case of this compound, it would react with two equivalents of a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) in an alcoholic solvent like methanol (B129727) or ethanol. mdpi.com

A general procedure involves mixing the this compound with the aldehyde in a solvent, followed by the dropwise addition of an aqueous base solution. mdpi.com The reaction mixture typically changes color, and the product precipitates out of the solution and can be purified by recrystallization. mdpi.com The use of 4-tert-butylcyclohexanone, a structurally similar compound, in the synthesis of MACs is well-documented and provides a strong precedent for the reactivity of this compound in this transformation. mdpi.com

Table of Reaction Components for MAC Synthesis

| Ketone | Aldehyde (2 eq.) | Base | Solvent |

|---|

The dienone products resulting from the aldol condensation, which are the symmetrical MACs, possess a cross-conjugated 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. mdpi.com This structural feature makes them electrophilic and susceptible to Michael addition reactions. mdpi.com The biological activity of these compounds is often attributed to their ability to react with biological nucleophiles, such as thiols in proteins. mdpi.com

The reactivity of these dienones can be influenced by the substituents on the aromatic rings. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon atoms of the α,β-unsaturated ketone system, making them more reactive towards nucleophilic attack. mdpi.com Studies on MACs derived from 4-tert-butylcyclohexanone have assessed their reactivity with thiols, providing insight into the expected reactivity of the corresponding this compound derivatives. mdpi.com

Derivatization for Advanced Materials and Specific Applications

Synthesis of 4-tert-Pentylcyclohexyl Acetate

4-tert-Pentylcyclohexyl acetate is a derivative of this compound with applications in the fragrance industry. googleapis.com The synthesis of this ester involves a two-step process starting from the ketone.

Reduction of the Ketone: The first step is the reduction of the carbonyl group of this compound to a hydroxyl group, yielding 4-tert-pentylcyclohexanol. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. google.com

Esterification: The resulting 4-tert-pentylcyclohexanol is then esterified to form the acetate. This can be accomplished by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or by using an acid catalyst. googleapis.comgoogle.com The reaction conditions can be controlled to favor the formation of either the cis or trans isomer of the final product, which can have different fragrance properties. google.com

A patent for a similar compound, 2-(4-tert-pentylcyclohexyl)acetaldehyde, outlines a synthetic route starting from this compound that proceeds through an ester intermediate, demonstrating the feasibility of such transformations. google.com

Exploration of Other Functionalized Derivatives for Chemical Research

The reactivity of the ketone functional group in this compound allows for the synthesis of a wide range of other functionalized derivatives. These derivatives can be of interest for various research applications, including the development of new materials and biologically active compounds.

For example, studies on the closely related 4-tert-butylcyclohexanone have shown that it can be converted into various derivatives, such as spiro-bromolactones and acetate esters with demonstrated biological activities. nih.gov These transformations, which include reactions like the Reformatsky reaction followed by lactonization, can be extrapolated to this compound.

Furthermore, the ketone can be a starting point for the synthesis of more complex molecules. For instance, a patent describes the conversion of this compound into 2-(4-tert-pentylcyclohexyl)acetaldehyde via a Wadsworth-Emmons reaction to form an unsaturated ester, followed by hydrogenation and reduction. google.com This demonstrates the versatility of this compound as a building block in organic synthesis.

Advanced Analytical and Spectroscopic Characterization of 4 Tert Pentylcyclohexanone and Its Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool for separating and analyzing the components of a mixture. Different chromatographic techniques are leveraged to assess the purity of 4-tert-pentylcyclohexanone, determine the ratio of its isomers, and monitor the progress of reactions involving this compound.

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is instrumental in determining the purity of a sample and quantifying the ratio of its isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. vurup.sk The number of possible isomers for a hydrocarbon increases geometrically with the number of carbon atoms, making GC a critical tool for their analysis. vurup.sk

The retention time, the time it takes for a compound to travel through the column, is a key parameter in GC analysis. By comparing the retention times of the peaks in a sample chromatogram to those of known standards, the individual components can be identified. The area under each peak is proportional to the amount of the corresponding compound in the mixture. youtube.com This allows for the calculation of the percent composition of each component, providing a quantitative measure of purity and the isomer ratio. youtube.com For instance, the analysis of a mixture containing multiple products can reveal the major product based on the peak with the largest area. youtube.com The separation of stereoisomers, such as diastereomers and enantiomers, can be achieved using chiral stationary phases in GC. vurup.sk

| Parameter | Description |

| Stationary Phase | Typically a high-molecular-weight, non-volatile liquid coated on a solid support or the inner wall of a capillary tube. Polydimethylsiloxane is a common stationary phase. googleapis.com |

| Mobile Phase | An inert gas, such as helium or nitrogen, that carries the vaporized sample through the column. |

| Detector | A device that measures the eluting components, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |

| Data Output | A chromatogram showing peaks corresponding to different components, with retention times on the x-axis and signal intensity on the y-axis. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-performance liquid chromatography is a versatile technique used for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, HPLC offers a robust method for analytical assessment and for isolating larger quantities of the pure compound through preparative HPLC. sielc.comlcms.cz

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode used for compounds like this compound. sielc.comsielc.com A typical mobile phase might consist of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.comsielc.com For applications requiring mass spectrometry detection, a volatile acid like formic acid is preferred. sielc.comsielc.com

The scalability of HPLC methods allows for a seamless transition from analytical-scale analysis to preparative-scale purification. sielc.comlcms.czsielc.com By increasing the column size and sample injection volume, significant quantities of a target compound can be isolated with high purity. lcms.cz

| Parameter | Description |

| Stationary Phase | Typically silica-based particles with chemically bonded nonpolar functional groups (e.g., C18) for reverse-phase chromatography. |

| Mobile Phase | A mixture of polar solvents, such as acetonitrile and water, often with additives like acids to improve peak shape. sielc.comsielc.com |

| Detector | UV-Vis detectors are common, but for compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. lcms.cz |

| Application | Analytical determination of purity and preparative isolation of pure compounds. sielc.comlcms.czsielc.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. wordpress.comthieme.de It allows chemists to quickly assess whether the starting materials are being consumed and if the desired products are being formed. wordpress.com

A TLC plate consists of a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto a solid support like glass or aluminum. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a suitable solvent system (eluent). rochester.edu As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. rochester.edu

The progress of a reaction can be followed by spotting the reaction mixture on a TLC plate at different time intervals. wordpress.com The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression. wordpress.com A "cospot," where the reaction mixture and the starting material are spotted on top of each other, is often used to confirm the identity of the starting material spot. rochester.edu Visualization of the separated spots can be achieved using various methods, such as UV light for UV-active compounds or chemical stains that react with the compounds to produce colored spots. wordpress.comillinois.edu For ketones like this compound, a 2,4-dinitrophenylhydrazine (B122626) stain can be used, which typically produces yellow to orange spots. illinois.edu

| Parameter | Description |

| Stationary Phase | A thin layer of an adsorbent material like silica gel or alumina (B75360) on a solid support. |

| Mobile Phase | A solvent or a mixture of solvents that moves up the plate. The choice of solvent system is crucial for achieving good separation. wordpress.com |

| Visualization | UV lamp, iodine chamber, or chemical stains (e.g., potassium permanganate, 2,4-dinitrophenylhydrazine). wordpress.comillinois.edu |

| Application | Qualitative monitoring of reaction progress, identification of compounds by comparing their Rf values to known standards. wordpress.comresearchgate.net |

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound and its derivatives.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons giving rise to that signal. Spin-spin coupling between adjacent protons results in the splitting of signals, providing information about the connectivity of atoms.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for the determination of the number of different carbon environments in the molecule. bhu.ac.inmasterorganicchemistry.com The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which often leads to better resolution of signals. oregonstate.edu The chemical shift of a carbon atom is indicative of its hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon of a ketone like this compound would appear at a significantly downfield chemical shift (typically 205-220 ppm). bhu.ac.in

The stereochemistry of cyclic compounds like this compound can also be investigated using NMR. The spatial arrangement of substituents on the cyclohexane (B81311) ring affects the chemical shifts and coupling constants of the protons and carbons, allowing for the differentiation of isomers.

| NMR Technique | Information Obtained | Typical Chemical Shift Range for Ketones |

| ¹H NMR | Number of proton types, electronic environment, connectivity. | Protons alpha to the carbonyl group typically appear around 2.0-2.5 ppm. |

| ¹³C NMR | Number of carbon types, carbon skeleton. bhu.ac.in | The carbonyl carbon typically appears in the range of 205-220 ppm. bhu.ac.in |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. slideshare.net When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which often causes the molecular ion to break apart into smaller, charged fragments. libretexts.org

The mass spectrum is a plot of the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value usually corresponds to the molecular ion (M+), which provides the molecular weight of the compound. libretexts.org The fragmentation pattern is a unique fingerprint of a molecule and can be used to deduce its structure. libretexts.org The fragmentation of ketones is often characterized by alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. msu.edu For this compound, alpha-cleavage would lead to the formation of characteristic fragment ions. Another common fragmentation pathway for ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. msu.edu

Analysis of the fragmentation pattern of this compound would reveal peaks corresponding to the loss of the tert-pentyl group and other characteristic fragments of the cyclohexanone (B45756) ring. nih.govchegg.com

| Parameter | Information Obtained |

| Molecular Ion Peak (M+) | Provides the molecular weight of the compound. libretexts.org |

| Fragmentation Pattern | Provides structural information based on the masses of the fragment ions. libretexts.org |

| Base Peak | The most intense peak in the spectrum, corresponding to the most stable fragment ion. libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorptions are recorded on an IR spectrum, providing a unique molecular fingerprint.

The most prominent features in the IR spectrum of this compound are indicative of its core structure: a saturated six-membered carbon ring (cyclohexane), a ketone functional group (C=O), and a tertiary pentyl group. The primary absorption of interest is the strong, sharp peak corresponding to the carbonyl (C=O) stretch, which is characteristic of ketones. This peak typically appears in the region of 1725-1705 cm⁻¹. The presence of the alkyl groups (the tert-pentyl substituent and the cyclohexane ring) is confirmed by absorptions corresponding to C-H bond stretching and bending vibrations.

The following table summarizes the key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H Stretch | Alkyl (sp³ C-H) |

| ~2870 | C-H Stretch | Alkyl (sp³ C-H) |

| ~1715 | C=O Stretch | Ketone |

| ~1465 | C-H Bend | Methylene (-CH₂-) |

Note: The exact positions of these peaks can vary slightly depending on the sample preparation and the specific instrument used.

X-ray Diffraction for Solid-State Structural Analysis (e.g., of Derivatives)

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not widely reported, the method is extensively applied to its derivatives to elucidate detailed structural information. bas.bgacs.orgresearchgate.net By analyzing the pattern of diffracted X-rays from a single crystal, researchers can calculate exact bond lengths, bond angles, and torsional angles.

For derivatives of 4-substituted cyclohexanones, XRD analysis confirms that the six-membered ring typically adopts a chair conformation in the solid state, as this is the most energetically stable arrangement. nih.govresearchgate.net The analysis would definitively show the position of the tert-pentyl group at the C4 position and the carbonyl group within the ring. Crucially, XRD can distinguish between axial and equatorial positioning of substituents. For instance, crystallographic studies on related 4-substituted cyclohexanone iminium ion derivatives have shown that the conformation and the preference for axial or equatorial substituents can be determined unambiguously in the solid state. nih.gov The crystal packing, which describes how individual molecules are arranged relative to each other, is also revealed, providing insight into intermolecular interactions like hydrogen bonding in derivatives that possess such functional groups. bas.bgresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. umn.eduresearchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT calculates the properties of a molecule based on its electron density, offering a balance of accuracy and computational efficiency. umn.edu

For this compound, DFT calculations can provide valuable insights into its electronic properties and reactivity. These calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and electronic transitions. mdpi.comresearchgate.net Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents and for studying reaction mechanisms at an electronic level. umn.edu

Example of DFT-Calculated Properties:

| Property | Description | Relevance to this compound |

|---|---|---|